molecular formula C27H27F3N2O4S B2476750 SMAP-2

SMAP-2

Cat. No.: B2476750
M. Wt: 532.6 g/mol
InChI Key: SDVKTCLBCCAFIS-HDYLNDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMAP-2, also known as DT-1154, is an orally bioavailable activator of protein phosphatase 2A (PP2A). This compound binds to the PP2A Aα scaffold subunit, driving conformational changes in PP2A. It has shown potential in inhibiting the growth of KRAS-mutant lung cancers .

Chemical Reactions Analysis

Types of Reactions: SMAP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s stability and solubility are influenced by these reactions, particularly in solution .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DMSO, PEG300, and Tween80. The conditions for these reactions typically involve controlled temperatures and solvent environments to maintain the compound’s stability .

Major Products Formed: The major products formed from the reactions involving this compound are not explicitly documented. the compound’s interaction with PP2A suggests that it may produce dephosphorylated proteins as a result of its phosphatase activation .

Scientific Research Applications

SMAP-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a research tool to study protein phosphatase activation. In biology and medicine, this compound has shown potential in inhibiting the growth of KRAS-mutant lung cancers and reducing cell viability in pancreatic ductal adenocarcinoma cell lines . Additionally, it has been studied for its effects on abdominal aortic aneurysms and aortic dilation in animal models .

Mechanism of Action

SMAP-2 exerts its effects by binding to the PP2A Aα scaffold subunit, driving conformational changes in PP2A. This activation of PP2A leads to the dephosphorylation of various proteins, inhibiting multiple oncogenic signaling pathways. In particular, this compound has been shown to decrease cellular viability and clonogenicity, induce apoptosis, and destabilize the androgen receptor in castration-resistant prostate cancer .

Comparison with Similar Compounds

SMAP-2 is unique in its ability to activate PP2A and inhibit the growth of KRAS-mutant lung cancers. Similar compounds include other small-molecule activators of PP2A, such as DT-1154. this compound stands out due to its oral bioavailability and potent anticancer activity .

List of Similar Compounds:

Properties

IUPAC Name

N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKTCLBCCAFIS-HDYLNDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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